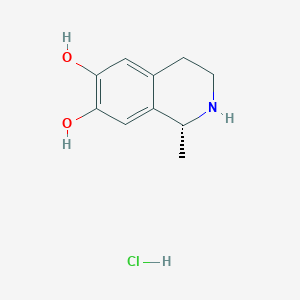

R-(+)-Salsolinol hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

57916-12-8 |

|---|---|

Molecular Formula |

C10H14ClNO2 |

Molecular Weight |

215.67 g/mol |

IUPAC Name |

(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1 |

InChI Key |

WSVCGYSRZYNJMC-FYZOBXCZSA-N |

Isomeric SMILES |

C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Cl |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O.Cl |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Methodologies for R + Salsolinol Hydrochloride

Enantioselective Synthetic Routes to R-(+)-Salsolinol Hydrochloride

The synthesis of the specific enantiomer, R-(+)-Salsolinol, requires precise stereochemical control. Research has established several routes to achieve this, moving beyond the non-selective methods that yield a racemic mixture.

A primary non-enantioselective pathway to salsolinol (B1200041) is the Pictet-Spengler reaction, which involves the condensation of dopamine (B1211576) with acetaldehyde (B116499). nih.govwikipedia.org This reaction, however, produces a racemic mixture of (R)- and (S)-salsolinol and is therefore not suitable for the direct synthesis of the desired R-(+) enantiomer. nih.govbit.edu.cn

To achieve enantioselectivity, enzymatic synthesis has been identified as a highly effective method. A specific enzyme, (R)-salsolinol synthase, facilitates the stereoselective condensation of dopamine and acetaldehyde to exclusively produce the (R)-enantiomer. nih.govwikipedia.orghmdb.ca This enzymatic pathway is a key route for the endogenous formation of (R)-salsolinol in the human brain. hmdb.ca The existence of (R)-salsolinol synthase has been proposed and studied, although it has not been fully isolated and characterized. nih.gov

Chemoenzymatic strategies have also been developed, offering an alternative for the enantioselective synthesis of R-(+)-Salsolinol. These methods often involve the kinetic resolution of a racemic mixture. For instance, lipase-catalyzed reactions can be employed to selectively acylate one enantiomer, allowing for the separation of the desired R-(+) form.

Methodologies for Chiral Resolution and Enantiomeric Purity Assessment of this compound

Given that many synthetic routes yield a racemic mixture, the separation of R-(+)-Salsolinol from its (S)-enantiomer is critical. High-performance liquid chromatography (HPLC) is a primary technique for this chiral resolution and for assessing enantiomeric purity. nih.govacs.org

Several HPLC-based methods have been developed to separate salsolinol enantiomers without the need for derivatization. nih.gov A common and effective approach utilizes a chiral stationary phase, such as a cyclodextrin-modified silica (B1680970) gel column. nih.govnih.gov Specifically, β-cyclodextrin bonded chiral stationary phases have demonstrated efficient resolution of (R)- and (S)-salsolinol. nih.gov The separation can be further optimized by adjusting HPLC conditions, such as the mobile phase composition and column temperature. For example, a mobile phase of 150 mM ammonium (B1175870) acetate (B1210297) buffer at pH 5.5 has been used, with lower column temperatures leading to improved resolution. nih.gov Detection is often achieved using highly sensitive electrochemical detection or tandem mass spectrometry (MS/MS). nih.govnih.gov

Another strategy for chiral separation involves the derivatization of the salsolinol enantiomers with a chiral agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. One such derivatizing agent is S-1-(1-naphthyl)ethyl isothiocyanate. nih.gov

Gas chromatography-mass spectrometry (GC-MS) using a cyclodextrin (B1172386) capillary column is another analytical technique employed for the enantiomeric determination of salsolinol after appropriate derivatization. illinois.edu

The following table summarizes exemplary conditions for the chiral HPLC separation of salsolinol enantiomers:

| Parameter | Condition | Source |

| Column | β-cyclodextrin-bonded chiral stationary phase | nih.gov |

| Mobile Phase | 150 mM ammonium acetate buffer, pH 5.5 | nih.gov |

| Detection | ESI-MS/MS | nih.gov |

| Temperature | 4°C (improved resolution) | nih.gov |

| Derivatization | None required | nih.govnih.gov |

Research on Derivatization Strategies for this compound Analogues

Research into the derivatization of R-(+)-Salsolinol focuses on creating analogues that can be used to study its metabolic pathways and biological activities. Salsolinol itself has been utilized as a starting material for the preparation of other prospective drug compounds. wikipedia.org

A significant and well-documented derivatization of R-(+)-Salsolinol is N-methylation. This reaction is catalyzed by N-methyltransferase enzymes, converting R-(+)-Salsolinol into N-methyl-(R)-salsolinol. nih.govwikipedia.org This N-methylated analogue is of considerable interest as it is also found endogenously and is a key metabolite. nih.govhmdb.ca The synthesis of N-methylsalsolinol has been demonstrated in vivo by perfusing salsolinol through specific brain regions in rats. nih.gov

Further metabolism of N-methyl-(R)-salsolinol can occur via oxidation, leading to the formation of 1,2-dimethyl-6,7-dihydroxyisoquinolinium ions (DMDHIQ+). nih.govwikipedia.org Other derivatizations include O-methylation at the 6- or 7-position hydroxyl groups, a reaction catalyzed by catechol-O-methyltransferase (COMT). wikipedia.org These derivatization strategies are crucial for understanding the complete metabolic fate and potential biological roles of R-(+)-Salsolinol.

Neurochemical Interactions and Mechanistic Studies of R + Salsolinol Hydrochloride

Interactions with Dopaminergic Systems

R-(+)-Salsolinol is intrinsically linked to the dopaminergic system as it is formed from the condensation of dopamine (B1211576) and acetaldehyde (B116499). nih.govfrontiersin.org Its presence and interactions within these neural pathways are multifaceted, influencing receptor activity, neurotransmitter dynamics, and transporter function.

Modulation of Dopamine Receptor Subtypes by R-(+)-Salsolinol Hydrochloride

This compound exhibits a complex interaction profile with dopamine receptor subtypes. It has been shown to bind to several receptors associated with dopaminergic pathways. wikipedia.org Notably, salsolinol (B1200041) acts as an agonist for both D1 and D3 dopamine receptors. wikipedia.org Some research indicates that salsolinol binds to the D2 receptor family, with a particular affinity for the D3 receptor. nih.gov

Electrophysiological studies have revealed that salsolinol can increase the excitability and firing rate of dopamine neurons in the posterior ventral tegmental area (pVTA). nih.gov This effect is partly attributed to the activation of D1-like receptors, which enhances presynaptic glutamate (B1630785) transmission to dopaminergic neurons. nih.govcaymanchem.com Molecular docking analyses further support the interaction of salsolinol enantiomers with dopamine D2 receptors, suggesting that the different stereoisomers may have distinct binding abilities. acs.org

| Receptor Subtype | Interaction Type | Observed Effect |

| D1 Receptor | Agonist | Enhances presynaptic glutamatergic transmission onto dopamine neurons. nih.govwikipedia.orgcaymanchem.com |

| D3 Receptor | Agonist | Binds with notable affinity. wikipedia.orgnih.gov |

| D2 Receptor Family | Binding | Interacts with D2 receptors, with molecular docking studies suggesting distinct abilities of stereoisomers. nih.govacs.org |

| μ-Opioid Receptor | Agonist | Indirectly excites VTA-dopamine neurons by inhibiting GABAergic inputs. nih.govfrontiersin.orgnih.gov |

Influence on Dopamine Synthesis and Release Pathways

R-(+)-Salsolinol has a significant influence on the synthesis and release of dopamine. It is known to inhibit tyrosine hydroxylase, a key enzyme in the synthesis of dopamine. wikipedia.org The compound is formed endogenously from dopamine and acetaldehyde through both non-enzymatic and enzymatic pathways. nih.gov

Studies using in vivo microdialysis in rats have demonstrated that the administration of R-(+)-Salsolinol can lead to a substantial increase in the extracellular levels of dopamine in various brain regions, including the striatum. nih.gov This suggests that R-(+)-Salsolinol stimulates the release of dopamine. nih.gov Furthermore, it is thought to contribute to the rewarding properties of alcohol by stimulating dopaminergic neurons in the posterior ventral tegmental area. caymanchem.com The compound can depolarize these neurons, leading to an increased firing rate. nih.gov

Effects on Dopamine Transporter Function

The influence of R-(+)-Salsolinol on the dopamine transporter (DAT) is a critical aspect of its neurochemical profile. Research has shown that only 2(N)-methylated isoquinoline (B145761) derivatives that are structurally related to MPP+ are selectively toxic to dopaminergic cells via uptake by the DAT. nih.gov This suggests that R-(+)-Salsolinol itself may not be a primary substrate for DAT, but its metabolites could be.

Involvement with Serotonergic and Noradrenergic Systems

Beyond the dopaminergic system, R-(+)-Salsolinol also modulates serotonergic and noradrenergic pathways. wikipedia.orgnih.gov

This compound's Impact on Serotonin (B10506) Turnover

In vivo microdialysis studies in conscious rats have shown that R-(+)-Salsolinol perfusion leads to a dramatic increase in the dialysate levels of serotonin (5-HT) in the striatum, substantia nigra, hippocampus, and hypothalamus. nih.gov Concurrently, the output of the main serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), markedly decreases to non-detectable levels. nih.gov This suggests that R-(+)-Salsolinol not only stimulates the release of serotonin but also inhibits its metabolism, likely through the inhibition of monoamine oxidase. nih.gov The increase in serotonin output was found to be significantly larger in magnitude compared to the increase in dopamine. nih.gov

Noradrenaline System Modulation by this compound

R-(+)-Salsolinol is also known to modulate the noradrenergic system. wikipedia.org It has been suggested that the peripheral noradrenergic terminal could be a site of action for salsolinol. nih.gov The compound inhibits the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the breakdown of catecholamines, including noradrenaline. nih.gov

Enzyme and Receptor Binding Profiling of this compound

This compound and its related enantiomers interact with several key enzymes and neurotransmitter systems in the brain. These interactions are fundamental to understanding its complex neuropharmacological profile.

Salsolinol enantiomers have been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. The inhibition exhibits stereoselectivity, with the R-enantiomer being a more potent inhibitor of MAO-A.

Research indicates that racemic salsolinol inhibits MAO activity in rat brainstem and liver homogenates. nih.gov The inhibition is competitive with respect to serotonin (a substrate for MAO-A) and non-competitive for benzylamine (B48309) (a substrate for MAO-B). nih.gov Further studies demonstrated that (R)-salsolinol is a more potent inhibitor of MAO-A compared to its (S)-enantiomer. nih.gov Specifically, stereoselective competitive inhibition of MAO-A was observed with (R)-salsolinol, which exhibited a Ki value of 31 μM, whereas it did not significantly inhibit MAO-B. nih.gov The metabolite N-methyl(R)salsolinol is also recognized as an MAO-A inhibitor. nih.gov Its binding to mitochondria, where MAO is located, is inhibited by the MAO-A specific inhibitor clorgyline, but not by the MAO-B inhibitor deprenyl. nih.gov

| Compound | Enzyme Target | Inhibition Constant (Ki) | Type of Inhibition | Reference |

|---|---|---|---|---|

| (R)-Salsolinol | MAO-A | 31 μM | Competitive | nih.gov |

| (R)-Salsolinol | MAO-B | Not a significant inhibitor | - | nih.gov |

| Racemic Salsolinol | MAO-A | - | Competitive | nih.gov |

| Racemic Salsolinol | MAO-B | - | Non-competitive | nih.gov |

Salsolinol modulates the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of dopamine. nih.govyoutube.com Studies have shown that salsolinol is an inhibitor of TH activity, functioning in the nanomolar range. nih.gov

The mechanism of inhibition involves salsolinol binding to both the high and low-affinity dopamine binding sites on the enzyme. nih.gov When tyrosine hydroxylase is in its non-phosphorylated state, salsolinol produces a level of inhibition comparable to that of dopamine itself. nih.gov However, its inhibitory effect is significantly amplified on the phosphorylated form of the enzyme. Salsolinol produces a 3.7-fold greater inhibition of Ser40-phosphorylated TH compared to dopamine. nih.govnih.gov This enhanced inhibition is achieved by competing more effectively with tetrahydrobiopterin, the essential cofactor for the enzymatic reaction. nih.govnih.gov This potent inhibition of phosphorylated TH can prevent the enzyme from being fully activated for dopamine synthesis. nih.gov The concentration at which salsolinol inhibited half of the dopamine binding to tyrosine hydroxylase was determined to be 58 ± 4.4 nM. nih.gov

| Parameter | Value | Mechanism | Reference |

|---|---|---|---|

| IC₅₀ (vs. Dopamine binding) | 58 ± 4.4 nM | Binds to high and low affinity dopamine binding sites on TH. | nih.gov |

| Inhibition of Phosphorylated TH | 3.7-fold greater than dopamine | Competes with the cofactor tetrahydrobiopterin. | nih.govnih.gov |

R-(+)-Salsolinol and its S-enantiomer act as agonists at the μ-opioid receptor. nih.gov Racemic salsolinol activates the μ-opioid receptor through the G protein-adenylate cyclase pathway, an effect that is completely blocked by the μ-opioid antagonist naltrexone. nih.govnih.gov

There is a distinct difference in the potency of the two enantiomers. The (S)-enantiomer is a more potent agonist than the (R)-enantiomer. nih.govnih.gov Molecular docking simulations indicate that both enantiomers have a morphine-like interaction with the binding site of the μ-opioid receptor, with a more favorable interaction predicted for the (S)-SAL stereoisomer. nih.govnih.govnih.gov An earlier study also found that salsolinol binds to opiate receptors in the rat brain and produces antinociceptive effects that are blocked by naloxone. nih.gov

| Compound | EC₅₀ (Half-maximal Effective Concentration) | Reference |

|---|---|---|

| (S)-Salsolinol | 9 x 10⁻⁶ M (9 μM) | nih.govnih.gov |

| Racemic (R/S)-Salsolinol | 2 x 10⁻⁵ M (20 μM) | nih.govnih.gov |

| (R)-Salsolinol | 6 x 10⁻⁴ M (600 μM) | nih.govnih.gov |

Beyond the μ-opioid system, salsolinol interacts with other neurotransmitter receptors, including dopaminergic and adrenergic receptors. Salsolinol has been reported to act as an agonist at prejunctional α-adrenergic receptors. nih.gov It also binds to the dopamine D2 receptor family, showing a particular affinity for the D3 receptor subtype with a Ki of 0.48 ± 0.021 μM. nih.gov Molecular docking studies support the ability of salsolinol enantiomers to interact with dopamine D2 receptors. acs.org

Furthermore, salsolinol has been shown to activate dopamine D1-like receptors, which enhances pre-synaptic glutamate transmission to dopaminergic neurons. bertin-bioreagent.com Its action on GABAergic neurons appears to be indirect, mediated through the activation of μ-opioid receptors located on these neurons, which in turn disinhibits dopaminergic neurons. bertin-bioreagent.com

| Receptor Target | Interaction | Affinity/Potency (Ki) | Reference |

|---|---|---|---|

| α-Adrenergic Receptors | Agonist | - | nih.gov |

| Dopamine D3 Receptor | Binding | 0.48 ± 0.021 μM | nih.gov |

| Dopamine D2 Receptor | Binding | - | acs.org |

| Dopamine D1-like Receptors | Activation | - | bertin-bioreagent.com |

| GABAergic Neurons | Indirect (via μ-opioid receptors) | - | bertin-bioreagent.com |

Neurotrophic Factor Modulation by this compound

The effect of salsolinol on neurotrophic factors appears to be complex and potentially biphasic. In vitro studies on human dopaminergic SH-SY5Y cells have demonstrated that salsolinol can reduce the levels of Brain-Derived Neurotrophic Factor (BDNF) and its signaling protein, phosphorylated cAMP response element-binding protein (p-CREB), in a dose-dependent manner. nih.gov This reduction in BDNF-mediated signal transduction is associated with an increase in the activity of caspase-3, suggesting an apoptotic pathway. nih.gov

However, other research indicates that salsolinol may exert neuroprotective effects under certain conditions. At lower concentrations (50 and 100 µM), salsolinol showed a distinct neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat hippocampal and striatal cells. nih.gov In contrast, a higher concentration (500 µM) resulted in a neurotoxic effect. nih.gov This suggests that the impact of salsolinol on neuronal survival and, by extension, on neurotrophic systems, is highly dependent on its concentration.

Cellular and Molecular Mechanisms of R + Salsolinol Hydrochloride Action

Intracellular Signaling Pathways Modulated by R-(+)-Salsolinol Hydrochloride

This compound exerts its cellular effects by modulating key intracellular signaling pathways. These interactions can influence a range of cellular processes, from neurotransmission to cell survival. Research has particularly focused on its impact on kinase cascades and second messenger systems.

The direct modulation of the mammalian target of rapamycin (B549165) (mTOR) pathway by R-(+)-salsolinol is an area of ongoing investigation, with current evidence suggesting indirect effects. One study indicated that conditioned medium from neuroblastoma cells damaged by salsolinol (B1200041) could induce the proliferation of human monocytic cells through the activation of the mTOR signaling pathway. acs.org This suggests that while salsolinol may not directly activate the mTOR pathway in neuronal cells, it can trigger downstream inflammatory responses in other cell types that do involve this pathway. acs.org The study observed that this conditioned medium led to the phosphorylation of key mTOR-related proteins such as 4E-BP1, S6K1, PI3K, and AKT in the monocytic cells. acs.org

It has also been proposed that the interaction of salsolinol with dopamine (B1211576) D2 receptors could indirectly influence mTOR signaling. nih.gov Activation of D2 receptors has been shown to be neuroprotective for mitochondrial function through the inhibition of the cAMP/PKA intracellular pathway. nih.gov Given that PKA can inhibit mTORC1 activity, this presents a potential, albeit indirect, route by which R-(+)-salsolinol could influence mTOR signaling. nih.govmdpi.com However, direct evidence for R-(+)-salsolinol-mediated regulation of the mTOR pathway in target neurons is currently limited.

R-(+)-Salsolinol has been identified as an agonist of the μ-opioid receptor, exerting its effects through the classical G-protein-adenylate cyclase pathway. nih.gov The μ-opioid receptor is coupled to an inhibitory G-protein (Gi), and its activation by an agonist leads to a decrease in intracellular levels of cyclic AMP (cAMP). nih.gov

Studies have demonstrated that racemic salsolinol, as well as its individual enantiomers, can activate the μ-opioid receptor, leading to a reduction in cAMP levels. nih.gov The potency of this activation varies between the different forms of salsolinol. nih.govnih.gov

| Compound | EC50 (Half-maximal Effective Concentration) |

|---|---|

| (R/S)-Salsolinol (racemic) | 2 × 10⁻⁵ M |

| R-(+)-Salsolinol | 6 × 10⁻⁴ M |

| S-(-)-Salsolinol | 9 × 10⁻⁶ M |

The agonist action of salsolinol on the μ-opioid receptor can be completely blocked by the μ-opioid antagonist naltrexone. nih.gov Molecular docking studies further support a morphine-like interaction of both R-(+)- and S-(-)-salsolinol with the μ-opioid receptor. nih.gov

Mitochondrial Dysfunction Research

A significant area of research into the mechanisms of this compound action has been its impact on mitochondrial function. The compound has been shown to induce mitochondrial dysfunction through various mechanisms, including the inhibition of the electron transport chain and the disruption of the mitochondrial membrane potential.

There are conflicting reports regarding the specific site of action of salsolinol on the mitochondrial respiratory chain. Some studies have reported that racemic salsolinol inhibits the activity of mitochondrial complex I. nih.gov This inhibition of complex I activity was also observed to be more potent with N-methylated derivatives of salsolinol. nih.gov

Conversely, other research has concluded that racemic salsolinol is toxic to human dopaminergic neuroblastoma SH-SY5Y cells by inhibiting mitochondrial complex II activity, with no effect on complex I. nih.gov Regardless of the specific complex affected, the inhibition of the electron transport chain leads to a reduction in cellular energy production. This is evidenced by a rapid, dose- and time-dependent decrease in intracellular ATP levels and the ATP/ADP ratio in cells incubated with racemic salsolinol. nih.gov Salsolinol has also been shown to decrease intracellular ATP levels in dopaminergic SH-SY5Y cells. nih.gov

The effects of R-(+)-salsolinol on the mitochondrial membrane potential appear to be concentration-dependent. At low concentrations (e.g., 50 μM), salsolinol did not affect the mitochondrial membrane potential in primary hippocampal cultures and even showed a protective effect against glutamate-induced loss of mitochondrial membrane potential. nih.gov In contrast, a high concentration of salsolinol (500 μM) produced a significant loss of mitochondrial membrane potential, similar to the effects of glutamate (B1630785). nih.gov

Further research has indicated that N-methyl-(R)-salsolinol can induce a decline in mitochondrial membrane potential, which is a key step in the apoptotic cascade. researchgate.net This suggests that the impact of R-(+)-salsolinol and its metabolites on mitochondrial membrane potential is a critical factor in its neurotoxic effects.

Oxidative Stress Mechanisms in this compound Research

A primary mechanism underlying the cellular actions of this compound is the induction of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Research has shown that salsolinol can increase the production of ROS in dopaminergic SH-SY5Y cells. nih.gov This increase in ROS is accompanied by a significant decrease in the levels of the antioxidant glutathione (B108866) (GSH). nih.gov The depletion of GSH further compromises the cell's ability to handle oxidative stress, leading to cellular damage. The salsolinol-induced depletion in cell viability can be completely prevented by the antioxidant N-acetylcysteine. nih.gov

Interestingly, the effect of salsolinol on ROS production may be biphasic. While higher concentrations of salsolinol lead to increased ROS, lower concentrations might trigger the activation of antioxidant defense mechanisms, thereby reducing ROS levels. nih.gov

The neurotoxic effects of salsolinol have also been linked to the activation of signaling pathways involved in apoptosis, such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappaB (NF-κB) pathways. nih.gov Salsolinol treatment has been shown to upregulate the levels of c-Jun and phosphorylated c-Jun, as well as enhance the binding activity of NF-κB to DNA. nih.gov

Generation of Reactive Oxygen Species (ROS)

This compound is a compound known to induce the generation of reactive oxygen species (ROS), which are highly reactive molecules that can lead to cellular damage through a process known as oxidative stress. mdpi.com The production of ROS is a key component of the neurotoxic effects attributed to salsolinol. youtube.com High concentrations of salsolinol have been demonstrated to significantly increase the levels of ROS within cells, contributing to apoptosis, or programmed cell death. youtube.com

The mechanism of ROS generation by salsolinol involves its autoxidation, a process that is enhanced in the presence of transition metals such as iron and copper. mdpi.com Salsolinol can participate in redox cycling with these metal ions, leading to the production of potent ROS like the hydroxyl radical. mdpi.com This increased production of ROS can overwhelm the cell's natural antioxidant defenses, leading to oxidative damage to vital cellular components, including proteins, lipids, and DNA. mdpi.comyoutube.com Studies utilizing the human neuroblastoma cell line SH-SY5Y have confirmed that salsolinol treatment leads to an increase in ROS generation, which is a critical factor in its observed cytotoxicity. mdpi.com

Antioxidant Defense System Interactions (e.g., Nrf2-Keap1 signaling, glutathione levels)

This compound has been shown to interact with and modulate the cellular antioxidant defense systems, most notably the Nrf2-Keap1 signaling pathway and glutathione (GSH) levels. The Nrf2-Keap1 pathway is a primary regulator of cellular resistance to oxidative stress. youtube.com Nrf2, a transcription factor, controls the expression of a suite of antioxidant and detoxification genes. youtube.com Under normal physiological conditions, the protein Keap1 binds to Nrf2, leading to its degradation. youtube.com However, upon exposure to oxidative stressors like salsolinol, this interaction is disrupted, allowing Nrf2 to activate the antioxidant response. youtube.com Research has indicated that treatment with salsolinol can result in an upregulation of both Nrf2 and Keap1 proteins, suggesting an activation of this protective mechanism in response to the compound-induced oxidative stress. youtube.com

Furthermore, R-(+)-salsolinol has a significant impact on the levels of glutathione, a crucial antioxidant in the cell. nih.gov Exposure to salsolinol has been linked to a marked reduction in intracellular glutathione levels. nih.govfrontiersin.org The baseline level of glutathione within a cell appears to be a critical factor in determining the cell's susceptibility to salsolinol-induced toxicity. frontiersin.org At glutathione concentrations above 250 μM, a protective effect against salsolinol-induced cell death is observed. frontiersin.org Conversely, when glutathione levels are below this threshold, the neurotoxic effects of salsolinol are potentiated, resulting in an increase in apoptosis. frontiersin.org This highlights a complex, concentration-dependent interaction between salsolinol and the cellular glutathione system. frontiersin.org

Oxidative Modification of Proteins (e.g., cytochrome c, ceruloplasmin)

The oxidative stress induced by this compound can result in the oxidative modification of various proteins, altering their structure and function. Among the proteins affected are cytochrome c and ceruloplasmin. youtube.comresearchgate.net

When cytochrome c is incubated with salsolinol, it undergoes oxidative modification, leading to protein aggregation in a dose-dependent manner. youtube.com This process is driven by the generation of free radicals and results in the release of iron from the cytochrome c molecule. mdpi.comyoutube.com The liberated iron can then participate in Fenton-like reactions, which further catalyze the formation of highly damaging hydroxyl radicals, thereby amplifying the oxidative damage within the cell. mdpi.com

Similarly, human ceruloplasmin (hCP), a protein essential for copper transport, is also a target of salsolinol-induced oxidative modification. researchgate.netnih.gov Exposure of hCP to salsolinol causes protein aggregation and the inactivation of its enzymatic functions. researchgate.netnih.gov This modification is mediated by ROS and can be mitigated by the presence of ROS scavengers and copper chelators. researchgate.net The oxidative damage to ceruloplasmin leads to the release of copper ions, which, much like iron, can contribute to the generation of ROS and exacerbate oxidative stress. nih.gov Detailed analysis has shown that specific amino acid residues within ceruloplasmin, including aspartate, histidine, lysine, threonine, and tyrosine, are particularly susceptible to this oxidative modification. researchgate.net

| Protein | Effect of this compound | Key Findings |

|---|---|---|

| Cytochrome c | Oxidative modification and aggregation | Induces protein aggregation in a dose-dependent manner and causes the release of iron, which can further propagate oxidative damage. mdpi.comyoutube.com |

| Ceruloplasmin (hCP) | Oxidative modification, aggregation, and inactivation | Leads to the release of copper ions and specifically modifies aspartate, histidine, lysine, threonine, and tyrosine residues. researchgate.netnih.gov |

Protein Aggregation and Misfolding Mechanisms

Alpha-Synuclein (B15492655) Aggregation Studies

The relationship between this compound and alpha-synuclein, a protein critically involved in the pathology of Parkinson's disease, has been investigated. dntb.gov.ua Some research indicates that under oxidative conditions, salsolinol may actually inhibit the fibrillation of alpha-synuclein. dntb.gov.ua It appears to stabilize the protein in its monomeric form and in a minor population of oligomers, thus preventing the formation of larger, insoluble fibrils. dntb.gov.ua This interaction is thought to be mediated through the non-amyloid component (NAC) domain of alpha-synuclein via hydrophobic interactions and does not seem to involve any chemical modification of the protein. dntb.gov.ua Notably, the resulting salsolinol-alpha-synuclein complexes have been found to be non-toxic to primary neurons. dntb.gov.ua Moreover, monomeric alpha-synuclein has demonstrated a protective effect on neurons against salsolinol-induced toxicity.

Tau Protein Interactions

Current research has not established a direct interaction between this compound and Tau protein.

Gene Expression and Epigenetic Modifications Induced by this compound

This compound has been demonstrated to induce epigenetic changes, specifically through the mechanism of N6-methyladenosine (m6A) RNA methylation. It has been shown to significantly elevate the global levels of m6A RNA methylation in neuronal cells. This is thought to occur through the downregulation of m6A demethylase enzymes, such as the fat mass and obesity-associated protein (FTO) and alkB homolog 5 (ALKBH5).

These alterations in RNA methylation patterns can subsequently influence gene expression. For instance, treatment with salsolinol has been associated with the downregulation of the Hippo signaling pathway. A specific target of the salsolinol-induced m6A modification is the mRNA of the Yes-associated protein 1 (YAP1). An increase in the m6A modification of YAP1 mRNA is observed following salsolinol exposure, which corresponds with a reduction in both the mRNA and protein levels of YAP1. These results suggest that salsolinol can function as an inducer of RNA methylation, which may be a contributing factor to its neurotoxic effects by altering the expression of key regulatory genes.

| Epigenetic Modification | Affected Pathway/Gene | Observed Effect of this compound |

|---|---|---|

| N6-methyladenosine (m6A) RNA methylation | Global m6A levels | Significant increase in neuronal cells. |

| m6A demethylases (FTO, ALKBH5) | Downregulation of expression. | |

| Hippo signaling pathway | Downregulation. | |

| YAP1 | Increased m6A modification of mRNA, leading to decreased mRNA and protein levels. |

Neuroinflammation and Glial Cell Interactions (e.g., Microglial and Astrocytic Responses)

This compound (SAL), an endogenous catechol isoquinoline (B145761), has been identified as a potential factor in neurodegenerative processes, with its influence extending beyond neurons to glial cells, which are integral to brain homeostasis and immune response. researchtrends.net The neurotoxic effects of salsolinol can impact the microglial cell population, providing insights into the role of these cells in the pathogenesis of neurological disorders. researchtrends.netmonash.edu

Studies on the murine microglial cell line, BV2, have demonstrated that salsolinol exerts dose- and time-dependent cytotoxicity. researchtrends.netmonash.edu Exposure to high concentrations of SAL induces apoptotic cell death in microglia, characterized by a significant increase in the subG1 cell cycle phase population. monash.edu The mechanism involves the activation of multiple caspases, including caspase-3/7, caspase-8, and caspase-9, indicating that both intrinsic and extrinsic apoptotic pathways are triggered. researchtrends.netmonash.edu

Furthermore, salsolinol modulates oxidative stress in microglial cells in a concentration-dependent manner. At lower concentrations, SAL has been observed to reduce intracellular reactive oxygen species (ROS), suggesting a potential neuroprotective capacity. researchtrends.netmonash.edu However, at higher concentrations, a surge in ROS production occurs, leading to oxidative stress-induced apoptosis. researchtrends.netmonash.edu This depletion of the microglial population by salsolinol-induced toxicity can significantly impair the supportive and protective functions these cells provide to neurons. researchtrends.net

While direct studies on R-(+)-salsolinol's effect on astrocytes are less specific, the interaction between microglia and astrocytes is a critical component of neuroinflammation. Activated microglia are known to release a variety of signaling molecules, including pro-inflammatory cytokines such as interleukin-1α (IL-1α), tumor necrosis factor-alpha (TNF-α), and complement component 1q (C1q). nih.gov These factors can act on neighboring astrocytes, inducing a reactive, neurotoxic phenotype (A1-like astrocytes). nih.gov Therefore, the accumulation of salsolinol could initiate a neuroinflammatory cascade by first inducing stress and activation in microglia, which in turn promotes a detrimental astrocytic response, further contributing to neuronal damage. researchtrends.netmonash.edunih.gov

Table 1: Effects of Salsolinol on BV2 Microglial Cells

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Cell Viability | Dose- and time-dependent reduction | Cytotoxic effects on microglia | researchtrends.netmonash.edu |

| Apoptosis | Significant increase in subG1 population | Induction of apoptotic cell death | monash.edu |

| Caspase Activation | Activation of caspase-3/7, -8, and -9 | Involvement of intrinsic and extrinsic apoptotic pathways | researchtrends.netmonash.edu |

| Reactive Oxygen Species (ROS) | Decreased at low SAL concentrations; increased at high concentrations | Biphasic effect: potential for protection at low levels, oxidative stress at high levels | researchtrends.netmonash.edu |

Autophagy and Lysosomal Pathway Modulation

Recent research has uncovered a novel mechanism through which salsolinol may exert its neurotoxic effects by modulating cellular degradation pathways, specifically autophagy. nih.govnih.gov Autophagy is a critical process for the removal of damaged organelles and aggregated proteins, and its dysregulation is implicated in neurodegenerative diseases. Salsolinol has been shown to mediate dopaminergic neuronal death by influencing N6-methyladenosine (m6A) RNA methylation, which in turn regulates autophagy. nih.govnih.gov

In cellular models, salsolinol treatment was found to significantly increase the global levels of m6A RNA methylation. nih.gov This was achieved primarily by downregulating the expression of m6A demethylases, namely the fat mass and obesity-associated protein (FTO) and alkB homolog 5 (ALKBH5). nih.gov This alteration in RNA methylation leads to the downregulation of the Hippo signaling pathway. nih.govnih.gov A key downstream effector of this pathway, Yes-associated protein 1 (YAP1), is consequently suppressed. The m6A reader protein YTHDF2 promotes the degradation of YAP1 mRNA that contains the m6A modification. nih.govnih.gov

The downregulation of YAP1 is directly linked to the promotion of autophagy. nih.govnih.gov Experimental evidence demonstrates that as salsolinol concentrations increase, the expression of p62 (an autophagy substrate that accumulates when autophagy is inhibited) is downregulated, while the levels of LC3-II (a marker for autophagosome formation) are significantly increased. nih.gov This indicates an increase in autophagy flux. To confirm this, studies utilized the lysosomal inhibitor Bafilomycin A1 (BafA1), which blocks the degradation of autophagosomes. When cells were co-treated with salsolinol and BafA1, a significant accumulation of LC3-II was observed, confirming that salsolinol enhances the autophagic process leading to lysosomal degradation. nih.gov This salsolinol-induced, YAP1-dependent promotion of autophagy is suggested to contribute to its neurotoxic effects, leading to dopaminergic neuronal death. nih.govnih.gov

Table 2: Salsolinol-Induced Modulation of Autophagy Markers in PC12 Cells

| Marker | Effect of Salsolinol Treatment | Interpretation | Reference |

|---|---|---|---|

| Global m6A RNA Methylation | Significantly enhanced | Salsolinol acts as an RNA methylation inducer | nih.gov |

| YAP1 Expression | Downregulated | Mediated by m6A-dependent mRNA degradation | nih.govnih.gov |

| p62 Protein Level | Downregulated | Increased degradation via autophagy | nih.gov |

| LC3-II Protein Level | Significantly increased | Increased autophagosome formation and autophagy flux | nih.gov |

| LC3-II with Bafilomycin A1 | High levels of accumulation | Confirms enhancement of autophagy flux rather than blockage of degradation | nih.gov |

Neuroplasticity and Synaptic Remodeling Studies

This compound has been shown to directly influence neuronal excitability and synaptic transmission, particularly within the mesolimbic dopaminergic system, indicating a role in neuroplasticity and synaptic remodeling. frontiersin.org Electrophysiological studies using acute brain slices have revealed that salsolinol is a potent modulator of dopamine neurons in the posterior ventral tegmental area (pVTA). frontiersin.orgnih.gov

Application of salsolinol increases the excitability and accelerates the spontaneous firing rate of these dopamine neurons in a dose-dependent manner. frontiersin.orgnih.gov This excitatory action is not mediated by a single mechanism but rather involves a complex interplay of pre- and post-synaptic actions. frontiersin.org

The key mechanisms identified are:

Post-synaptic Depolarization: Salsolinol directly depolarizes the membrane potential of pVTA dopamine neurons, bringing them closer to their firing threshold. frontiersin.org

Disinhibition via GABAergic Pathways: Salsolinol activates μ-opioid receptors, which are located on the terminals of GABAergic interneurons that synapse onto dopamine neurons. frontiersin.orgnih.gov This activation inhibits the release of GABA, the primary inhibitory neurotransmitter in the brain. The resulting decrease in GABAergic tone leads to a disinhibition of the dopamine neurons, thereby increasing their firing rate. frontiersin.orgnih.gov This effect can be blocked by the opioid antagonist naltrexone. nih.gov

Enhancement of Glutamatergic Transmission: Salsolinol has been found to facilitate presynaptic glutamatergic transmission onto dopamine neurons. frontiersin.orgdntb.gov.ua This action appears to be mediated by the activation of dopamine D1 receptors, which are likely situated on the glutamatergic terminals. frontiersin.org

Together, these mechanisms demonstrate that salsolinol can significantly remodel synaptic activity in the VTA. By simultaneously depolarizing dopamine neurons, reducing inhibitory input, and enhancing excitatory input, salsolinol potently increases the output of the mesolimbic dopamine system. frontiersin.org These profound effects on neuronal firing and synaptic strength are fundamental aspects of neuroplasticity. frontiersin.org

Table 3: Electrophysiological Effects of Salsolinol on pVTA Dopamine Neurons

| Mechanism | Effect | Receptor/Channel Involved | Consequence | Reference |

|---|---|---|---|---|

| Post-synaptic Action | Membrane depolarization | (Not specified) | Increased neuronal excitability | frontiersin.org |

| Pre-synaptic GABAergic Modulation | Decreased GABA release | μ-opioid receptors | Disinhibition of dopamine neurons | frontiersin.orgnih.gov |

| Pre-synaptic Glutamatergic Modulation | Enhanced glutamate transmission | Dopamine D1 receptors | Increased excitatory drive onto dopamine neurons | frontiersin.orgdntb.gov.ua |

| Overall Neuronal Activity | Increased spontaneous firing rate | Multiple | Enhanced output of the mesolimbic dopamine system | frontiersin.orgnih.gov |

Preclinical Research Models for R + Salsolinol Hydrochloride

In Vitro Cellular Models for Mechanistic Studies

In vitro models are fundamental in dissecting the molecular and cellular effects of R-(+)-Salsolinol hydrochloride. These systems allow for controlled investigation of its impact on neuronal cells.

Neuronal Cell Line Applications (e.g., SH-SY5Y, PC12, IMR-32)

Neuronal cell lines serve as crucial tools for studying the neurobiological effects of this compound. The human neuroblastoma SH-SY5Y cell line, in particular, has been extensively used. nih.govnih.gov Studies have explored its pro-apoptotic properties, with some research indicating that salsolinol (B1200041) can induce cell death in these cells. nih.gov For instance, it has been shown to increase the production of reactive oxygen species (ROS), decrease glutathione (B108866) levels, and reduce cell viability in SH-SY5Y cells. nih.govnih.gov Other studies have reported that salsolinol can decrease intracellular ATP levels and induce nuclear condensation. nih.govnih.gov

Conversely, some research suggests a neuroprotective role for salsolinol. Low concentrations of racemic salsolinol have been found to rescue SH-SY5Y cells from damage induced by toxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂). nih.govnih.gov It has been observed to decrease ROS levels and caspase activity induced by these neurotoxins. nih.gov Furthermore, both R and S enantiomers of salsolinol, at a concentration of 50 μM, have demonstrated neuroprotective properties in SH-SY5Y cells against MPP+ induced toxicity. acs.orgnih.gov

The PC12 cell line, derived from a rat adrenal pheochromocytoma, is another valuable model. imrpress.comfrontiersin.org Research has shown that salsolinol, in combination with copper, can induce DNA damage and cell death in PC12 cells. nih.gov Additionally, studies have investigated the role of salsolinol and its metabolites in parkin knockdown-induced cell vulnerability in differentiated PC12 cells, suggesting an elevation in cellular oxidative stress and endogenous salsolinol levels. nih.gov

The IMR-32 human neuroblastoma cell line has also been utilized, with studies showing that salsolinol can protect these cells against 6-OHDA-induced toxicity. nih.gov

Interactive Table 1: Effects of this compound in Neuronal Cell Lines

| Cell Line | Model System | Key Findings | References |

| SH-SY5Y | Human Neuroblastoma | Induces apoptosis, increases ROS, decreases glutathione and ATP levels. nih.govnih.gov | nih.govnih.gov |

| SH-SY5Y | Human Neuroblastoma | Neuroprotective against 6-OHDA and H₂O₂ at low concentrations. nih.govnih.gov | nih.govnih.gov |

| SH-SY5Y | Human Neuroblastoma | Both enantiomers show neuroprotection against MPP+ toxicity. acs.orgnih.gov | acs.orgnih.gov |

| PC12 | Rat Pheochromocytoma | Induces DNA damage and cell death in the presence of copper. nih.gov | nih.gov |

| PC12 | Rat Pheochromocytoma | Elevated endogenous levels in parkin knockdown models, increasing vulnerability to oxidative stress. nih.gov | nih.gov |

| IMR-32 | Human Neuroblastoma | Protective against 6-OHDA-induced toxicity. nih.gov | nih.gov |

Primary Neuronal Culture Systems (e.g., hippocampal, striatal, mesencephalic dopaminergic neurons)

Primary neuronal cultures offer a more physiologically relevant system to study the effects of this compound. In rat hippocampal cell cultures, racemic salsolinol has shown biphasic effects, with lower doses diminishing and higher doses potentiating glutamic acid-induced caspase-3 activity. nih.gov In contrast, in mouse striatal cultures, the tested doses of racemic salsolinol exhibited neuroprotective activity. nih.gov

Studies on mesencephalic dopaminergic neurons are particularly relevant due to the compound's link to Parkinson's disease. Research has shown that N-methyl-(R)-salsolinol, a metabolite of R-(+)-salsolinol, is neurotoxic to dopaminergic nigrostriatal neurons in vitro. acs.org Metallothionein overexpressing fetal mesencephalic cells have been shown to be protected against salsolinol-induced toxicity, suggesting an involvement of oxidative stress pathways. nih.gov

Organotypic Slice Cultures

Currently, there is limited specific information available in the provided search results regarding the application of this compound in organotypic slice cultures. This model, which preserves the three-dimensional structure and local circuitry of brain tissue, represents a potential area for future research to investigate the compound's effects in a more intact neural environment.

Animal Models in Neurobiological Research

Animal models are indispensable for understanding the in vivo effects of this compound on complex behaviors and neurobiological pathways.

Rodent Models for Parkinsonian Syndromes (e.g., MPTP, 6-OHDA)

The chemical similarity between R-(+)-salsolinol and the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has prompted research into its role in Parkinsonian syndromes. nih.govacs.org MPTP is a selective dopaminergic neurotoxin used to create animal models of Parkinson's disease. nih.govresearchgate.net Studies have investigated the potential of salsolinol and its derivatives to contribute to the neurodegenerative processes seen in these models. researchgate.net For instance, N-methyl-(R)-salsolinol has been shown to induce parkinsonism in rats following injection into the striatum, causing behavioral, biochemical, and pathological changes similar to Parkinson's disease. deepdyve.com This compound was found to deplete dopamine (B1211576) neurons in the substantia nigra. deepdyve.com

The 6-hydroxydopamine (6-OHDA) model is another widely used paradigm for inducing Parkinson's-like neurodegeneration. As mentioned in the in vitro section, salsolinol has demonstrated protective effects against 6-OHDA-induced toxicity in cell lines, suggesting a potential for neuroprotection in vivo that warrants further investigation. nih.gov

Animal Models for Addiction-Related Behaviors (e.g., self-administration, conditioned place preference)

Animal models of addiction are crucial for evaluating the reinforcing properties of substances. nih.govremedypublications.com this compound has been investigated for its role in addiction-related behaviors. frontiersin.org

In self-administration studies, rats have been shown to readily self-administer salsolinol into the posterior ventral tegmental area (pVTA) and the nucleus accumbens shell, indicating its rewarding properties. frontiersin.org

Conditioned place preference (CPP) is another behavioral paradigm used to assess the motivational effects of drugs. remedypublications.com Bilateral injections of salsolinol into the pVTA have been shown to induce a strong CPP in rats. nih.gov This effect is associated with an increase in dopamine levels in the nucleus accumbens. nih.gov The reinforcing effects of salsolinol are thought to be mediated, at least in part, through the activation of μ-opioid receptors. nih.gov

Interactive Table 2: this compound in Animal Models of Behavior

| Model | Behavior | Key Findings | References |

| Self-Administration | Addiction | Rats self-administer salsolinol into the pVTA and nucleus accumbens shell. frontiersin.org | frontiersin.org |

| Conditioned Place Preference | Reward/Reinforcement | Induces strong CPP when injected into the pVTA, associated with increased dopamine release. nih.gov | nih.gov |

Models for Neuroinflammation and Oxidative Stress

The investigation of this compound in the context of neuroinflammation and oxidative stress has utilized various preclinical models, primarily focusing on in vitro cell cultures and in vivo rodent models. These studies aim to elucidate the compound's role in neuronal health and disease, particularly in pathways associated with neurodegeneration.

A cornerstone of in vitro research is the human dopaminergic neuroblastoma SH-SY5Y cell line, which serves as a model for dopaminergic neurons. Research using this model has revealed a dual nature of salsolinol. Some studies indicate that salsolinol can induce oxidative stress by decreasing levels of the endogenous antioxidant glutathione (GSH) and increasing the production of reactive oxygen species (ROS), which can lead to apoptotic cell death. nih.gov Specifically, the oxidation of N-methyl(R)salsolinol, a metabolite of R-salsolinol, has been shown to generate cytotoxic ions and hydroxyl radicals, inducing DNA damage in SH-SY5Y cells. nih.gov This process is considered a potential mechanism for the selective depletion of dopaminergic neurons. nih.gov

Conversely, other studies using the SH-SY5Y cell line have demonstrated neuroprotective effects. Racemic (RS)-salsolinol has been found to significantly decrease ROS levels in cells challenged with hydrogen peroxide (H₂O₂) and reduce the activity of caspases, key enzymes in the apoptotic pathway, induced by toxins like H₂O₂ or 6-hydroxydopamine (6-OHDA). nih.gov This suggests that under certain conditions, salsolinol can protect against oxidative stress-induced cell death. nih.gov Furthermore, both R- and S-enantiomers of salsolinol exhibited neuroprotective properties in SH-SY5Y cells against toxicity induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium). nih.govacs.org

| Model System | Stress Inducer | Salsolinol Form | Observed Effect | Reference |

| SH-SY5Y Cells | 500 μM H₂O₂ | (RS)-Salsolinol (50, 100, 250 μM) | Significant reduction in ROS level | nih.gov |

| SH--SY5Y Cells | 300 μM H₂O₂ | (RS)-Salsolinol (50, 100 μM) | Rescued cells from death | nih.gov |

| SH-SY5Y Cells | 100 μM 6-OHDA | (RS)-Salsolinol (250 μM) | Significantly reduced caspase-3/7 activity | nih.gov |

| SH-SY5Y Cells | 1000 μM MPP⁺ | (R)-Salsolinol (50 μM) | Significant increase in cell viability | acs.org |

In vivo models have provided further insights. Studies involving the direct injection of (R)-Salsolinol and its N-methylated derivative, (R)-NMSal, into the rat brain striatum have shown significant effects on neurotransmitter systems linked to neuroinflammation and oxidative balance. nih.gov These compounds led to a concentration-dependent decrease in the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition resulted in increased acetylcholine levels in the striatum. nih.gov The disruption of the balance between the dopaminergic and cholinergic systems is considered a critical factor in the pathogenesis of neurotoxin-induced Parkinsonism. nih.govresearchgate.net

| Compound Injected (Rat Striatum) | Effect on Acetylcholinesterase (AChE) | Change in Acetylcholine (ACh) Concentration | Change in Dopamine (DA) or Metabolite Concentration | Reference |

| (R)-Salsolinol | Concentration-dependent decrease | Increased to 131.7% of control | Reduced concentrations of DA metabolites | nih.gov |

| N-methyl-(R)-salsolinol | Concentration-dependent decrease | Increased to 239.8% of control | Significant decrease in DA concentration | nih.gov |

Ex Vivo Brain Slice Electrophysiology Studies

Ex vivo brain slice electrophysiology provides a powerful model for studying the acute effects of neuroactive compounds on intact neural circuits. This technique preserves the local cellular architecture and synaptic connections, allowing for detailed analysis of changes in neuronal electrical properties.

Studies investigating R-(+)-Salsolinol have utilized acute brain slices from the rat posterior ventral tegmental area (pVTA), a critical hub in the brain's mesolimbic dopamine system associated with reward and motivation. nih.govnih.gov Electrophysiological recordings from dopaminergic neurons within these slices have demonstrated that salsolinol directly modulates their activity. nih.govnih.gov

The primary finding from these studies is that salsolinol increases the excitability and accelerates the spontaneous firing rate of VTA dopamine neurons. nih.gov This excitatory effect is not due to a single mechanism but rather a combination of pre- and post-synaptic actions. nih.govnih.gov

The identified mechanisms include:

Post-synaptic Depolarization : Salsolinol directly depolarizes the membrane potential of VTA dopamine neurons, bringing them closer to their firing threshold. nih.gov

Disinhibition via μ-Opioid Receptors : Salsolinol activates μ-opioid receptors located on the terminals of GABAergic neurons that synapse onto dopamine neurons. nih.govfrontiersin.org This activation suppresses the release of the inhibitory neurotransmitter GABA, thereby disinhibiting the dopamine neurons and increasing their activity. nih.govnih.gov

Enhanced Glutamatergic Transmission : The compound enhances excitatory glutamatergic inputs to dopamine neurons. nih.gov This is believed to occur through an indirect mechanism where salsolinol-induced dopamine release activates presynaptic dopamine D1 receptors on glutamate-releasing terminals, further boosting the excitatory drive onto the dopamine neurons. nih.govnih.gov

The effect of salsolinol on the firing rate of these neurons is dose-dependent, with a reported peak effect at a concentration of 0.1 μM. nih.gov These ex vivo findings provide a cellular basis for in vivo observations where salsolinol administration in the VTA leads to increased dopamine release in downstream areas like the nucleus accumbens. nih.govfrontiersin.org

| Model System | Compound | Key Electrophysiological Finding | Identified Mechanism(s) | Reference |

| Rat pVTA Brain Slices | Salsolinol (0.01–1 μM) | Increased firing rate and excitability of dopamine neurons. | 1. Direct postsynaptic depolarization. | nih.gov |

| 2. Disinhibition via presynaptic μ-opioid receptors on GABA terminals. | nih.govnih.govfrontiersin.org | |||

| 3. Enhanced glutamate (B1630785) release via presynaptic D1 receptors. | nih.govnih.gov |

Metabolism and Biotransformation of R + Salsolinol Hydrochloride in Research Contexts

In Vitro Metabolic Fate Studies (e.g., Liver Microsomes, Recombinant Enzymes)

In vitro experimental models have been essential in elucidating the metabolic pathways of R-(+)-Salsolinol. Studies using human brain homogenates have successfully demonstrated the N-methylation of salsolinol (B1200041) to N-methyl-salsolinol. nih.gov Further in vitro research has shown that N-methyl-(R)-salsolinol (NM(R)Sal) can be non-enzymatically oxidized to its corresponding isoquinolinium ion, a process accompanied by the generation of hydroxyl radicals. nih.gov

The human dopaminergic neuroblastoma SH-SY5Y cell line is a frequently used in vitro model to study the effects and metabolism of salsolinol and its derivatives. nih.govnih.govacs.org For instance, studies with SH-SY5Y cells have been used to assess the cytotoxicity of salsolinol and its metabolites, linking it to the impairment of cellular energy metabolism. nih.gov In rat liver microsomes, salsolinol has been shown to competitively inhibit the activity of debrisoquine (B72478) 4-monooxygenase, indicating an interaction with the active site of the enzyme CYP2D1. nih.gov Additionally, the metabolic activity of enzymes from lymphocytes of human subjects has been examined to understand the transformation of (R)-salsolinol. nih.gov

These in vitro systems, including cell lines, tissue homogenates, and specific enzyme preparations, allow researchers to investigate individual metabolic reactions and the factors that influence them in a controlled environment.

Identification and Characterization of R-(+)-Salsolinol Hydrochloride Metabolites (e.g., N-methylated salsolinol, O-methylated salsolinol, DMDHIQ+)

The biotransformation of R-(+)-Salsolinol results in several key metabolites, which have been identified and characterized in various research contexts. wikipedia.org

N-methylated Salsolinol: The primary metabolic pathway for R-(+)-Salsolinol is N-methylation, which produces N-methyl-(R)-salsolinol (NM(R)Sal). wikipedia.orgresearchgate.net This metabolite, also identified as 1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is considered a neurotoxin specific to dopamine (B1211576) neurons. nih.gov Its presence has been confirmed in human brain, cerebrospinal fluid (CSF), and intraventricular fluid (IVF). hmdb.ca

O-methylated Salsolinol: Salsolinol can undergo O-methylation by the enzyme catechol-O-methyltransferase (COMT) to form 6-methoxy and 7-methoxy versions. wikipedia.orgnih.gov These O-methylated metabolites have been detected in urine, CSF, and brains of both normal non-alcoholic individuals and alcoholics. hmdb.ca

DMDHIQ+: N-methyl-(R)-salsolinol can be further oxidized to form the charged quaternary ion, 1,2-dimethyl-6,7-dihydroxyisoquinolinium (DMDHIQ+). wikipedia.orgresearchgate.net This oxidation can occur non-enzymatically through autoxidation or be catalyzed by an amine oxidase. nih.govhmdb.ca The formation of DMDHIQ+ from NM(R)Sal has been demonstrated in vitro and is associated with the production of neurotoxic hydroxyl radicals. nih.gov

Key Metabolites of this compound

| Metabolite Name | Abbreviation | Formation Pathway | Significance |

|---|---|---|---|

| N-methyl-(R)-salsolinol | NM(R)Sal | N-methylation of (R)-Salsolinol by N-methyltransferase. wikipedia.orgresearchgate.net | Considered a specific dopaminergic neurotoxin. nih.gov Found in human CSF. hmdb.ca |

| 6-methoxy-salsolinol | - | O-methylation of Salsolinol by COMT. wikipedia.orgnih.gov | Detected in human urine, CSF, and brain tissue. hmdb.ca |

| 7-methoxy-salsolinol | - | O-methylation of Salsolinol by COMT. wikipedia.orgnih.gov | Detected in human urine, CSF, and brain tissue. hmdb.ca |

| 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion | DMDHIQ+ | Oxidation of N-methyl-(R)-salsolinol. wikipedia.orgresearchgate.net | Oxidation product associated with hydroxyl radical formation. nih.gov |

Enzyme Systems Involved in this compound Biotransformation (e.g., Salsolinol Synthase, N-methyltransferase, ALDH)

The synthesis and subsequent metabolism of R-(+)-Salsolinol are governed by several specific enzyme systems.

Salsolinol Synthase: This enzyme is responsible for the stereoselective endogenous synthesis of (R)-Salsolinol from dopamine and acetaldehyde (B116499) or pyruvic acid. wikipedia.orgnih.govhmdb.ca The existence of a specific (R)-salsolinol synthase explains the predominance of the (R)-enantiomer in the human brain. wikipedia.orgresearchgate.net Though its existence has been proposed and it has been purified from rat brain, its full characterization remains a subject of ongoing research. nih.govnih.gov

N-methyltransferase: This class of enzymes catalyzes the conversion of (R)-Salsolinol to N-methyl-(R)-salsolinol. wikipedia.orgresearchgate.net Studies have identified at least two different N-methyltransferases involved in this process, a neutral N-methyltransferase (optimal pH 7.0) and an alkaline N-methyltransferase (optimal pH 8.4). nih.govnih.govhmdb.ca Increased activity of a neutral N-methyltransferase has been observed in the lymphocytes of Parkinson's disease patients. nih.gov

Catechol-O-methyltransferase (COMT): COMT is responsible for the O-methylation of the catechol group of salsolinol, leading to the formation of 6-methoxy- and 7-methoxy-salsolinol. wikipedia.orgnih.gov

Amine Oxidase/Monoamine Oxidase (MAO): N-methyl-(R)-salsolinol is oxidized to DMDHIQ+ by an amine oxidase that is sensitive to semicarbazide. nih.govresearchgate.net

Aldehyde Dehydrogenase (ALDH): ALDH is crucial in the metabolism of acetaldehyde, a precursor for salsolinol formation. researchgate.net Inhibition of ALDH can lead to increased acetaldehyde levels, subsequently promoting the condensation reaction with dopamine to form salsolinol. oup.com Studies in ALDH2-knockout mice have shown that they have higher levels of salsolinol formation after acetaldehyde administration compared to wild-type mice, highlighting the enzyme's role in regulating a key precursor. nii.ac.jp

Enzymes in R-(+)-Salsolinol Biotransformation

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| (R)-Salsolinol Synthase | Enantioselective synthesis of (R)-Salsolinol. wikipedia.orgresearchgate.net | Dopamine, Acetaldehyde/Pyruvic Acid | (R)-Salsolinol / (R)-Salsolinol-1-carboxylic acid |

| N-methyltransferase | N-methylation of the tetrahydroisoquinoline nitrogen. nih.govnih.gov | (R)-Salsolinol | N-methyl-(R)-salsolinol |

| Catechol-O-methyltransferase (COMT) | O-methylation of the catechol hydroxyl groups. wikipedia.orgnih.gov | (R)- and (S)-Salsolinol | 6- and 7-methoxy-salsolinol |

| Amine Oxidase | Oxidation of N-methyl-(R)-salsolinol. nih.govresearchgate.net | N-methyl-(R)-salsolinol | DMDHIQ+ |

| Aldehyde Dehydrogenase (ALDH) | Metabolism of acetaldehyde, a precursor. researchgate.netoup.com | Acetaldehyde | Acetate (B1210297) |

Stereoselective Metabolism of this compound

The metabolism of salsolinol is markedly stereoselective, a critical aspect of its biochemistry. wikipedia.orgnih.gov

Endogenous synthesis of salsolinol can occur via two main routes: a non-enzymatic Pictet-Spengler reaction between dopamine and acetaldehyde, which produces a racemic mixture of (R)- and (S)-salsolinol, and an enzymatic reaction. wikipedia.orgnih.govacs.org The enzymatic pathway, catalyzed by (R)-salsolinol synthase, is stereoselective and exclusively produces the (R)-enantiomer. wikipedia.orgresearchgate.net This enzymatic preference is believed to be the reason why (R)-Salsolinol is the predominant form found in the human brain. nih.govhmdb.ca

Further metabolism of salsolinol also exhibits stereoselectivity. The N-methylation of salsolinol to the neurotoxic N-methyl-salsolinol preferentially involves the (R)-enantiomer. nih.govresearchgate.net Consequently, only the (R)-enantiomers of both salsolinol and N-methylated salsolinol are typically detected in human cerebrospinal fluid. hmdb.ca This highlights that the biological systems involved in both the synthesis and subsequent biotransformation of salsolinol can distinguish between its enantiomers, leading to the specific production and accumulation of R-configured metabolites. nih.govresearchgate.nethmdb.ca

Analytical Methodologies for R + Salsolinol Hydrochloride in Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are the cornerstone for the quantification of R-(+)-Salsolinol in complex biological matrices such as brain tissue, plasma, and urine. These techniques offer the high selectivity and sensitivity required to measure the typically low endogenous concentrations of this compound and to distinguish between its R and S enantiomers.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):

HPLC coupled with electrochemical detection has been a widely used method for the analysis of salsolinol (B1200041) and its enantiomers. researchgate.netnih.govmonash.edu This technique is particularly well-suited for electroactive compounds like salsolinol, offering excellent sensitivity. yale.edu Methods have been developed to separate the enantiomers of salsolinol, often after derivatization, allowing for their quantification in human urine and food products like chocolate and bananas. researchgate.net Chiral stationary phases, such as cyclodextrin-modified silica (B1680970) gel columns, have enabled the direct separation of (R)- and (S)-salsolinol without derivatization, achieving detection limits of less than 0.1 pmol per injection. nih.govnih.gov A reliable HPLC-ECD method using a beta-cyclodextrin-OH phase column allows for the detection of total (free and conjugated) dopamine (B1211576) and the R- and S-salsolinol enantiomers in human plasma at concentrations as low as 0.02 ng/ml. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has emerged as a powerful tool for the definitive identification and quantification of salsolinol enantiomers. researchgate.net This method offers high specificity and sensitivity, simplifying sample preparation compared to older techniques like GC-MS by often eliminating the need for derivatization. nih.gov One LC-MS/MS method utilized a beta-cyclodextrin-bonded silica gel column for enantioseparation and electrospray ionization tandem mass spectrometric (ESI-MS/MS) detection. researchgate.net The use of a deuterium-labeled internal standard (salsolinol-d4) significantly improved the accuracy and reliability of the assay for quantifying (R/S)-SAL enantiomers in food samples. researchgate.net LC-MS/MS methods have also been developed and validated for the quantification of various compounds and their metabolites in human biological matrices like plasma, urine, and feces, demonstrating the robustness of this technique for pharmacokinetic studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS):

GC/MS has also been a valuable technique for the analysis of salsolinol. These methods typically require a derivatization step to make the compound volatile. A two-step derivatization with N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA) and the chiral reagent (R)-(-)-2-phenylbutyryl chloride has been used to achieve baseline separation of the (R)- and (S)-salsolinol enantiomers in human brain samples. psu.edu The use of deuterated internal standards in GC/MS has enabled the development of highly precise assays for salsolinol, helping to distinguish between endogenous formation and dietary sources. mdpi.com Another GC/MS method for the enantiomeric determination of salsolinol employed a cyclodextrin (B1172386) capillary column after O-trimethylsilylation, achieving a detection limit of 100 pg in the sample. antibodysociety.org

Ultra-High Performance Liquid Chromatography with Electrochemical Detection (UHPLC-ECD):

UHPLC-ECD represents an advancement over conventional HPLC-ECD, offering faster analysis times and improved resolution. This technique has been used to identify salsolinol produced by gut-associated bacteria like Escherichia coli. In these studies, the retention time of a peak in the bacterial sample was matched with a salsolinol standard to confirm its identity. The enhanced separation efficiency of UHPLC is beneficial for resolving salsolinol from other potentially interfering compounds in complex biological samples. yale.edu

Interactive Table: Comparison of Chromatographic Methods for Salsolinol Analysis

| Technique | Key Features & Findings | Sample Matrices | Detection Limit | Reference |

|---|---|---|---|---|

| HPLC-ECD | Separation of enantiomers after derivatization; Direct separation with chiral columns. | Human urine, food, human plasma | <0.1 pmol/injection; 0.02 ng/ml | researchgate.netnih.govnih.gov |

| LC-MS/MS | High specificity and sensitivity; Use of deuterated internal standards for accuracy; Simplifies sample preparation. | Food samples, rat brain tissue | Not specified in abstracts | researchgate.netnih.gov |

| GC/MS | Requires derivatization for volatility; High precision with deuterated internal standards. | Human brain tissue, food samples | 100 pg/sample | psu.edumdpi.comantibodysociety.org |

| UHPLC-ECD | Faster analysis and improved resolution; Used to identify bacterial production of salsolinol. | Bacterial culture media | Not specified in abstracts |

Immunoassay Development for R-(+)-Salsolinol Hydrochloride Research

The development of immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), for R-(+)-Salsolinol would offer a high-throughput and potentially cost-effective method for its quantification in a large number of biological samples. This would require the generation of specific antibodies that can recognize R-(+)-Salsolinol. However, based on the conducted searches, there is limited specific information available on the development of antibodies or immunoassays targeted exclusively for R-(+)-Salsolinol. The development of such tools would likely involve synthesizing a salsolinol-protein conjugate to use as an immunogen to elicit an immune response and produce the desired antibodies. While general antibody development technologies are advancing rapidly, their specific application to R-(+)-Salsolinol research appears to be an area that is not extensively covered in the available literature.

Microdialysis Coupled with Analytical Techniques for In Vivo Neurochemical Monitoring

Microdialysis is a powerful in vivo sampling technique that allows for the continuous monitoring of extracellular concentrations of neurochemicals in specific brain regions of awake, freely moving animals. When coupled with a sensitive analytical method like HPLC-ECD or LC-MS/MS, it provides invaluable information about the dynamic changes in neurotransmitter and metabolite levels.

A microdialysis-HPLC study in conscious rats investigated the in vivo action of R-Salsolinol on serotonin (B10506) and dopamine metabolism in various brain regions, including the striatum and substantia nigra. nih.gov The findings revealed that perfusion with R-Salsolinol markedly increased the extracellular levels of dopamine and, even more profoundly, serotonin. nih.gov For example, a 1 mM perfusion of R-Salsolinol in the striatum increased dopamine levels from 3.4 nM to 206.0 nM and serotonin from non-detectable levels to 4259.2 nM. nih.gov These effects were dose-dependent and suggested that R-Salsolinol stimulates the release of these monoamines. nih.gov This technique has been crucial in demonstrating the potent in vivo neurochemical effects of R-(+)-Salsolinol.

Interactive Table: In Vivo Effects of R-Salsolinol on Neurotransmitter Levels via Microdialysis

| Brain Region | Neurotransmitter | Effect of 1 mM R-Salsolinol Perfusion | Reference |

|---|---|---|---|

| Striatum | Dopamine | Increase from 3.4 ± 0.9 nM to 206.0 ± 56.5 nM | nih.gov |

| Serotonin | Increase from non-detectable to 4259.2 ± 617.5 nM | nih.gov |

Imaging Techniques (e.g., PET, SPECT) for In Vivo Distribution and Target Engagement Research

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive in vivo imaging techniques that could provide valuable information on the distribution and target engagement of R-(+)-Salsolinol in the brain. These techniques rely on the use of a radiolabeled form of the molecule of interest (a radiotracer).

To date, specific PET or SPECT imaging studies focusing on the in vivo distribution of radiolabeled this compound have not been prominently reported in the searched literature. However, the potential for these techniques in salsolinol research is significant. For instance, PET imaging with radiotracers like ¹¹C-raclopride is used to measure changes in dopamine levels and receptor binding in the brain. mdpi.com A similar approach could theoretically be developed for R-(+)-Salsolinol if a suitable radiolabeled analog could be synthesized. This would involve labeling salsolinol or a potent derivative with a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ¹²³I, ⁹⁹mTc) isotope.

Such a tool would allow researchers to visualize and quantify the uptake and distribution of R-(+)-Salsolinol in the brain in real-time, identify its potential binding sites and target proteins, and investigate how its distribution is altered in disease states or after exposure to certain substances. While the direct application to R-(+)-Salsolinol is yet to be established, the methodologies for radiolabeling various molecules and performing in vivo imaging are well-developed. antibodysociety.org

Structure Activity Relationship Sar Studies of R + Salsolinol Hydrochloride and Its Analogues

Design and Synthesis of R-(+)-Salsolinol Hydrochloride Derivatives for SAR

The design and synthesis of derivatives of R-(+)-Salsolinol are crucial for probing its SAR. These efforts typically involve modifying key functional groups, such as the catechol hydroxyls, the secondary amine, or the methyl group at the C1 chiral center, to assess their importance for biological activity.

The synthesis of the parent compound, salsolinol (B1200041), can be achieved via a Pictet-Spengler reaction between dopamine (B1211576) and acetaldehyde (B116499), which produces a racemic mixture of (R)- and (S)-enantiomers. For SAR studies requiring stereospecificity, the enantiomers must be separated or synthesized selectively. An enantioselective chemoenzymatic synthesis for (R)-salsolinol has been reported. Furthermore, a novel enzyme, (R)-salsolinol synthase, has been identified that enantio-selectively synthesizes (R)-salsolinol from dopamine and acetaldehyde.

Key derivatives synthesized for SAR studies include:

N-methyl-(R)-salsolinol (NMSAL): This derivative is formed by the N-methylation of (R)-salsolinol, a reaction catalyzed in vivo by N-methyltransferase enzymes. Its synthesis allows for the investigation of the role of the secondary amine in receptor binding and neuroactivity.

Norsalsolinol (B182580): This analogue lacks the methyl group at the C1 position. Comparing its activity to salsolinol helps to determine the significance of this methyl group for biological effects.

4-Hydroxysalsolinols: The introduction of a hydroxyl group at the C4 position of the tetrahydroisoquinoline ring, resulting in cis- and trans-isomers, was explored to understand how substitution on the heterocyclic ring impacts activity. These derivatives were isolated from a marine sponge.

O-methylated derivatives: The catechol hydroxyl groups can be methylated by catechol-O-methyltransferase (COMT) to form 6-methoxy and 7-methoxy versions, allowing for assessment of the catechol moiety's role in receptor interaction and antioxidant activity.

These synthetic strategies provide a library of compounds that, when tested in biological assays, help to build a comprehensive picture of the structural requirements for the activity of R-(+)-Salsolinol.

Pharmacophore Mapping and Molecular Modeling Studies

Pharmacophore mapping and molecular modeling are computational tools used to understand the three-dimensional arrangement of functional groups necessary for biological activity and to predict how a molecule interacts with its receptor.

Dopamine D2 Receptor Interaction: Molecular docking studies have been performed to analyze the interaction of salsolinol enantiomers with the dopamine D2 receptor. The (S)-enantiomer appears to arrange itself in the orthosteric binding site similarly to dopamine. Key interactions include a salt bridge with Asp114 and π-aromatic stacking with Phe390. The (R)-enantiomer is suggested to have a slightly different binding mode, showing a π-aromatic interaction with His393 instead of Phe390, which may account for differences in receptor affinity or functional activity. The predicted binding energies (GlideScore) for dopamine, (S)-SAL, and (R)-SAL were found to be comparable, with values of -7.834, -7.692, and -7.554, respectively, indicating similar binding affinities.

μ-Opioid Receptor Interaction: In silico molecular docking studies also show that both (R)-SAL and (S)-SAL have a morphine-like interaction with the binding site of the mouse μ-opioid receptor. The analysis predicted that the (S)-SAL enantiomer would have a lower binding energy score compared to (R)-SAL, suggesting a more favorable interaction. This is attributed to the interaction of the chiral methyl group of (S)-SAL with the Tyr148 residue, filling a cavity that remains empty in the binding of (R)-SAL. These computational simulations support experimental findings where both enantiomers act as full agonists of the μ-opioid receptor.

These modeling studies are critical for rationalizing the observed biological data and for guiding the design of new derivatives with improved or altered activity profiles.

Influence of Substituent Modifications on Biological Activity

Modifying the substituents on the salsolinol scaffold has a profound impact on its biological activity. By comparing the activity of these derivatives to the parent compound, researchers can deduce the role of each functional group.

N-Methylation: The N-methylation of (R)-salsolinol to produce N-methyl-(R)-salsolinol (NMSAL) significantly alters its biological profile. NMSAL has been shown to be a neurotoxin that can decrease dopamine concentrations in the striatum. It also causes a concentration-dependent decrease in the activity of acetylcholinesterase (AChE), leading to an increase in acetylcholine (B1216132) concentrations in the striatum.

C1-Demethylation: The derivative norsalsolinol , which lacks the 1-methyl group, showed different activity in proteasome inhibition assays compared to salsolinol. While salsolinol inhibited the chymotrypsin-like activity of the proteasome with an IC50 value of 50 µg/ml, norsalsolinol was slightly more potent with an IC50 of 32 µg/ml. This suggests that the 1-methyl group is not essential for this specific activity and its removal can even enhance potency.